Balaglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

While other PPARγ agonists like pioglitazone are already used for type 2 diabetes, Balaglitazone is being investigated as a potential second-generation treatment due to its unique properties.

Improved Blood Sugar Control

Similar to other PPARγ agonists, Balaglitazone is believed to improve insulin sensitivity in fat, muscle, and liver tissues. This enhanced sensitivity allows these cells to take up more glucose from the bloodstream, leading to lower blood sugar levels [].

Reduced Cardiovascular Risk

Unlike some first-generation PPARγ agonists associated with increased cardiovascular risk, Balaglitazone might offer a safer profile. Studies suggest it may not have the same negative effects on heart function and may even possess anti-inflammatory properties beneficial for cardiovascular health [].

Addressing Underlying Issues

Type 2 diabetes is often accompanied by other metabolic issues like dyslipidemia (abnormal cholesterol levels). Research suggests Balaglitazone might improve blood lipid profiles, potentially offering a more comprehensive approach to managing the disease [].

Balaglitazone is a synthetic compound belonging to the thiazolidinedione class, primarily recognized for its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). Its chemical structure is denoted as C20H17N3O4S, and it exhibits antihyperglycemic activity, making it relevant in the treatment of type 2 diabetes mellitus. Balaglitazone operates by partially activating PPARγ, which is crucial for regulating glucose and lipid metabolism, thereby influencing insulin sensitivity and adipocyte differentiation .

As a partial PPARγ agonist, Balaglitazone is believed to improve insulin sensitivity in fat and muscle tissues, leading to increased glucose uptake and lower blood sugar levels []. This mechanism may be advantageous compared to full PPARγ agonists, which can cause unwanted side effects like fluid retention and increased cardiovascular risk [].

Clinical trials on Balaglitazone are limited, and its safety profile is not fully established []. However, based on the experience with other TZDs, potential side effects may include fluid retention, weight gain, and bone mineral density loss []. More research is needed to determine the specific safety profile of Balaglitazone.

The mechanism of action of balaglitazone involves its interaction with PPARγ, leading to a cascade of biological responses. The binding of balaglitazone to PPARγ initiates the transcription of genes involved in glucose metabolism and lipid homeostasis. Specifically, it promotes the expression of genes that enhance insulin sensitivity and reduce blood glucose levels. The effective concentration (EC50) for balaglitazone in transactivation assays is approximately 1.351 μM .

Balaglitazone exhibits several biological activities, primarily through its action on PPARγ. As a partial agonist, it activates PPARγ to about 50% of the maximum response compared to full agonists. This unique property allows balaglitazone to exert beneficial effects on glucose metabolism without the full range of side effects associated with stronger agonists. Additionally, studies have indicated that balaglitazone may reverse multidrug resistance in cancer cells by modulating pathways associated with phosphatase and tensin homolog (PTEN) expression .

The synthesis of balaglitazone typically involves multi-step organic reactions that incorporate thiazolidinedione derivatives. One common approach includes the reaction of appropriate thioureas with chloroacetic acid, followed by nucleophilic substitutions that yield the final thiazolidinedione structure. Recent advancements have also explored microwave-assisted synthesis techniques to enhance yield and reduce reaction times . The general synthetic route can be summarized as follows:

- Formation of Thiazolidinedione: Reacting thiourea with chloroacetic acid.

- Nucleophilic Substitution: Introducing amines to form the desired product.

- Purification: Utilizing techniques such as crystallization or chromatography.

Balaglitazone's primary application lies in its use as an antihyperglycemic agent for managing type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a valuable therapeutic option. Additionally, research is ongoing into its potential roles in cancer treatment due to its effects on multidrug resistance mechanisms .

Interaction studies have highlighted that balaglitazone can influence the pharmacokinetics of other drugs due to its metabolism via cytochrome P450 enzymes. For instance, when co-administered with hydrocortisone succinate, there is an increased risk of hyperglycemia, indicating potential drug-drug interactions that require careful monitoring during therapy . Furthermore, studies have shown that balaglitazone can modulate the activity of various enzymes involved in drug metabolism, impacting the efficacy and safety profiles of concomitant medications.

Balaglitazone shares structural and functional similarities with other thiazolidinediones, such as rosiglitazone and pioglitazone. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | PPARγ Agonism | Antihyperglycemic Activity | Unique Features |

|---|---|---|---|---|

| Balaglitazone | C20H17N3O4S | Partial | Yes | Modulates multidrug resistance |

| Rosiglitazone | C17H16F3N3O3S | Full | Yes | Associated with cardiovascular risks |

| Pioglitazone | C19H20N2O3S | Full | Yes | Lower risk of heart-related issues |

Balaglitazone's partial agonism at PPARγ distinguishes it from other thiazolidinediones, allowing for a potentially safer profile regarding side effects while still providing therapeutic benefits for diabetes management.

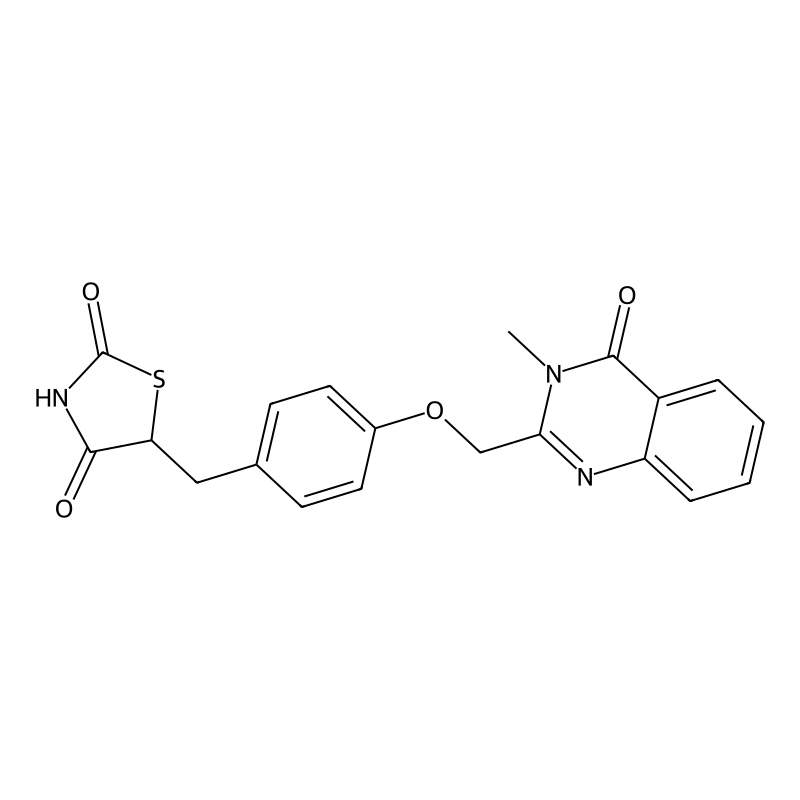

Balaglitazone represents a sophisticated example of rational drug design, incorporating a dual pharmacophore system that combines the structural features of both thiazolidinedione and quinazoline moieties [1]. The compound's molecular architecture is characterized by a central para-disubstituted benzene ring that serves as a scaffold, connecting two distinct heterocyclic systems through carefully designed linker elements [2].

The core structure consists of a 2,4-thiazolidinedione ring system attached at the C5 position via a benzyl linkage to a phenyl ring [1] [3]. This central aromatic ring is further substituted at the para position with a methoxy linker that connects to a 3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl moiety [1] [2]. The quinazoline component features a methyl substituent at the N3 position, which enhances the compound's lipophilicity and contributes to its metabolic stability [4].

The thiazolidinedione ring system, consisting of a five-membered heterocyclic ring containing sulfur and nitrogen atoms with carbonyl groups at positions 2 and 4, represents the pharmacologically active portion responsible for peroxisome proliferator-activated receptor gamma binding [5] [6]. This structural motif is characteristic of the glitazone class of antidiabetic agents and provides the acidic head group necessary for receptor interaction [6].

Chemical Formula and Molecular Weight

Balaglitazone possesses the molecular formula C₂₀H₁₇N₃O₄S, corresponding to a molecular weight of 395.43 grams per mole [1] [2] [7]. The compound's composition reflects its complex heterocyclic nature, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a precisely arranged three-dimensional structure [8].

The exact mass of balaglitazone is calculated as 395.09397721 daltons, as determined through high-resolution mass spectrometry analysis [1]. This molecular weight places balaglitazone within the optimal range for oral bioavailability according to Lipinski's Rule of Five, contributing to its potential as an orally administered therapeutic agent [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₇N₃O₄S | [1] [2] |

| Molecular Weight | 395.43 g/mol | [1] [2] [8] |

| Exact Mass | 395.09397721 Da | [1] |

| Monoisotopic Mass | 395.093977213 | [8] |

Physicochemical Characteristics

Solubility Profile

Balaglitazone exhibits limited aqueous solubility, characteristic of lipophilic pharmaceutical compounds designed for peroxisome proliferator-activated receptor gamma modulation [3] [8]. The compound demonstrates a solubility of approximately 0.25 milligrams per milliliter in a 1:3 solution of dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 [3]. This specific solvent system represents an optimized formulation for biological assays and in vitro studies.

In organic solvents, balaglitazone shows enhanced solubility characteristics. The compound is readily soluble in dimethyl sulfoxide and dimethyl formamide, achieving concentrations of approximately 30 milligrams per milliliter in these aprotic polar solvents [3]. Additionally, balaglitazone demonstrates solubility of at least 15.45 milligrams per milliliter in dimethyl sulfoxide and 2.18 milligrams per milliliter in ethanol with gentle warming and ultrasonic treatment [2] [9].

The compound's poor aqueous solubility, with a predicted water solubility of 0.0434 milligrams per milliliter, necessitates the use of solubilization strategies for biological applications [8]. This characteristic is consistent with its classification as a thiazolidinedione derivative, where lipophilicity is essential for receptor binding and biological activity [6].

Ultraviolet and Visible Spectral Properties

Balaglitazone exhibits characteristic ultraviolet absorption with a lambda maximum at 226 nanometers [3]. This spectroscopic property is fundamental for analytical quantification and purity assessment of the compound using ultraviolet-visible spectrophotometry [3]. The absorption maximum at 226 nanometers is consistent with the aromatic chromophores present in the molecular structure, particularly the quinazoline and phenyl ring systems [4].

The compound's ultraviolet spectrum reflects the extended conjugation system present in its molecular architecture. The quinazoline moiety, characterized by a benzene ring fused to a pyrimidine ring, contributes significantly to the overall electronic absorption profile [4] [10]. The aromatic nature of both the quinazoline and central phenyl ring components creates a chromophoric system suitable for spectroscopic detection and analysis [11].

Stability Parameters

Balaglitazone demonstrates exceptional chemical stability under appropriate storage conditions, maintaining its integrity for at least four years when stored as a crystalline solid at temperatures of -20°C [3]. This remarkable stability profile makes the compound suitable for long-term storage and use in research applications [3] [12].

The compound is supplied as a light yellow to yellow crystalline solid, indicating its solid-state stability under ambient conditions [2] [3] [13]. Storage recommendations specify maintaining the compound under an inert atmosphere at temperatures below -20°C to preserve optimal stability [2]. For solutions, the compound should not be stored in aqueous buffers for more than one day, reflecting the instability of the dissolved form compared to the solid state [3].

Temperature-dependent stability studies indicate that balaglitazone can be stored at 4°C for up to two years in powder form, while solution stability is optimized at -80°C for extended storage periods [13]. These stability parameters are crucial for maintaining compound integrity during experimental procedures and long-term storage applications [12].

Structure-Based Classification

Balaglitazone belongs to the thiazolidinedione class of compounds, specifically classified as a 2,4-thiazolidinedione derivative with quinazoline substitution [14] [5] [6]. The compound represents a second-generation thiazolidinedione designed to function as a partial agonist of peroxisome proliferator-activated receptor gamma, distinguishing it from full agonists in the same therapeutic class [15] [16].

From a structural perspective, balaglitazone can be categorized as a hybrid molecule incorporating two distinct pharmacophoric elements: the thiazolidinedione ring system responsible for receptor binding and the quinazoline moiety contributing to the lipophilic tail region [4] [6]. This dual pharmacophore design represents an advancement in structure-activity relationship optimization for peroxisome proliferator-activated receptor modulators [6].

The compound's classification within the quinazoline derivatives places it among nitrogen-containing heterocycles consisting of a benzene ring fused with a pyrimidine ring [4]. Specifically, balaglitazone contains a 4(3H)-quinazolinone core with substitution at the 2-position, consistent with the structural requirements for biological activity in quinazoline-based pharmaceuticals [4] [10].

| Classification Category | Description | Structural Basis |

|---|---|---|

| Primary Class | Thiazolidinedione derivative | 2,4-dioxo-1,3-thiazolidine core [5] [6] |

| Secondary Class | Quinazoline derivative | 3-methyl-4-oxo-quinazolin-2-yl moiety [4] |

| Pharmacological Class | PPAR-γ partial agonist | Hybrid pharmacophore design [15] [16] |

| Chemical Class | Heterocyclic compound | Multiple heteroatom-containing rings [17] |

The synthesis of the thiazolidinedione core represents the fundamental building block for balaglitazone and related compounds. The most widely employed synthetic methodology involves the reaction of chloroacetic acid with thiourea under acidic conditions [1]. This classical approach, first described by Kallenberg in 1923, remains the preferred route due to its high yield, simplicity, and commercial availability of starting materials [1].

The reaction mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on chloroacetic acid, followed by an intramolecular cyclization. The process involves the formation of a 2-imino-4-thiazolidinone intermediate, which undergoes subsequent hydrolysis to yield the desired 2,4-thiazolidinedione core [1]. Optimal reaction conditions typically involve refluxing the reactants in concentrated hydrochloric acid for 8-10 hours at temperatures between 100-110°C, achieving yields of 73-94% [1] [2].

Alternative synthetic routes include the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of sodium ethoxide, followed by acid-catalyzed cyclization [1]. A fourth method utilizes ethyl chloroacetate with potassium thiocyanate, though this approach requires careful handling due to the liberation of toxic hydrogen cyanide gas [1]. Despite these alternatives, the chloroacetic acid-thiourea route remains predominant in pharmaceutical synthesis due to its superior safety profile and consistent yields.

Recent methodological improvements have incorporated microwave-assisted synthesis, which significantly reduces reaction times while maintaining comparable yields. The use of environmentally benign catalysts, such as L-tyrosine, has also been explored for modified Knoevenagel reactions involving thiazolidinedione cores [1].

Synthetic Routes for Balaglitazone

Balaglitazone synthesis requires the construction of a complex quinazolinone-thiazolidinedione hybrid structure through multiple synthetic transformations. The synthetic strategy typically involves parallel preparation of the quinazolinone and substituted thiazolidinedione components, followed by their coupling to form the final product [2].

The quinazolinone moiety is synthesized through the condensation of anthranilamide with appropriate aldehydes in the presence of copper chloride as a catalyst. This reaction is conducted in ethanol under reflux conditions for approximately 1.5 hours, yielding the desired 2-substituted quinazolin-4(3H)-ones with typical yields of 82% [2]. The choice of aldehyde determines the substitution pattern on the quinazolinone ring, with the 2-methyl derivative being particularly important for balaglitazone synthesis.

The thiazolidinedione component requires Knoevenagel condensation between the pre-formed thiazolidinedione core and appropriate aromatic aldehydes. This reaction is facilitated by basic catalysts such as piperidine in toluene solvent, typically requiring reflux conditions for one hour to achieve yields of 68% [2]. The resulting 5-benzylidene thiazolidinedione derivatives serve as intermediates for subsequent coupling reactions.

The key coupling step involves the reaction between 5-benzylidene-3-(2-chloroacetyl)thiazolidinedione and the quinazolinone derivative in sodium hydroxide solution. This transformation requires careful control of reaction conditions, with stirring for three hours followed by reflux for one hour to ensure complete reaction. The final products are typically obtained in yields ranging from 75-84% [2].

Microwave-assisted synthetic approaches have been successfully employed to accelerate several steps in the balaglitazone synthesis. These methods offer significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity [3] [4]. The use of deep eutectic solvents has also been explored as a green chemistry approach for thiazolidinedione derivative synthesis [5].

Molecular Modifications for Enhanced Activity

The development of balaglitazone as a partial peroxisome proliferator-activated receptor gamma agonist represents a significant advancement in thiazolidinedione design through strategic molecular modifications. These structural changes were specifically engineered to maintain therapeutic efficacy while reducing the adverse effects associated with full PPARγ agonists [6] [7].

The incorporation of the bulky benzopyrimidinone moiety as the lipophilic tail represents a crucial design modification that distinguishes balaglitazone from earlier thiazolidinediones. This structural feature enables the compound to occupy both the P3 and P4 hydrophobic binding pockets within the PPARγ ligand-binding domain, resulting in partial agonist activity rather than full activation [6]. The partial agonism achieves only 52% maximum inhibition of PPARγ activity, compared to full agonists that achieve complete receptor activation [8].

The central phenyl ring modifications focus on optimizing hydrophobic interactions with helix 3 of the ligand-binding domain. Electron-withdrawing substituents on the phenyl ring enhance binding affinity while maintaining appropriate pharmacological properties [6] [9]. The methylene linker between the thiazolidinedione ring and central phenyl ring is critical for proper spatial orientation, with alkyl chains longer than three carbons typically showing decreased activity [9].

The methoxy linkage (L2) between the central phenyl ring and quinazolinone moiety provides the necessary flexibility for the molecule to adopt a "U-shaped" geometry within the receptor binding pocket. This four-atom linker, containing oxygen and nitrogen heteroatoms, allows for optimal positioning of both the acidic head group and lipophilic tail within their respective binding clefts [6] [9].

The N-methyl substitution on the quinazolinone ring enhances selectivity and binding efficiency compared to unsubstituted analogues. This modification contributes to the compound's improved safety profile by reducing non-specific interactions and off-target effects [6]. The combination of these structural modifications results in a compound that maintains robust glycemic control while exhibiting reduced incidence of fluid retention, cardiac complications, and bone density reduction compared to full PPARγ agonists [10].

Analytical Characterization Methodologies

Comprehensive analytical characterization of balaglitazone requires multiple complementary techniques to confirm structural identity, assess purity, and evaluate physicochemical properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and purity assessment [11] [4].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. The thiazolidinedione NH protons typically appear as broad signals at 11.63 parts per million, while aromatic protons resonate between 7.14-7.96 parts per million [2] [12]. The benzylidene proton appears as a characteristic singlet around 7.88 parts per million, and methylene protons linking structural components are observed between 4.16-4.38 parts per million [2].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information through carbon chemical shifts. Carbonyl carbons in the thiazolidinedione ring appear around 165-168 parts per million, while aromatic carbons resonate in the 120-140 parts per million region [2] [12]. The benzylidene methine carbon appears around 141.5-142.7 parts per million, serving as a diagnostic signal for successful Knoevenagel condensation [12].

Infrared spectroscopy (FT-IR) enables identification of key functional groups through characteristic vibrational frequencies. The NH stretching vibrations in thiazolidinedione compounds appear between 3353-3487 cm⁻¹, while carbonyl stretching occurs at 1675-1698 cm⁻¹ [2] [12] [13]. These two bands are essential for confirming thiazolidinedione ring formation and integrity.

Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns. Electrospray ionization mass spectrometry typically shows the molecular ion peak [M+1]⁺ at mass-to-charge ratio 396 for balaglitazone [2]. Fragmentation patterns can provide additional structural information and confirm the presence of specific molecular components [14] [15].

High-performance liquid chromatography serves multiple analytical purposes, including purity determination, stability assessment, and quantitative analysis. Various detection methods can be employed, including ultraviolet detection at 268 nanometers, which represents the typical absorption maximum for thiazolidinedione compounds [16] [17] [18]. The method provides excellent precision and accuracy for pharmaceutical analysis applications.

Ultraviolet-visible spectroscopy offers a rapid and cost-effective method for concentration determination and preliminary identity confirmation. Thiazolidinedione compounds typically exhibit absorption maxima around 268 nanometers, with molar extinction coefficients suitable for quantitative analysis [16] [18]. This technique proves particularly valuable for routine quality control applications in pharmaceutical manufacturing.

Polymorphism and Crystalline Properties

Polymorphism represents a critical consideration in pharmaceutical development, as different crystalline forms can exhibit significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability [19]. Balaglitazone, like many pharmaceutical compounds, may exist in multiple polymorphic forms that require careful characterization and control.

The fundamental thiazolidinedione structure exists as a white crystalline solid with a melting point range of 123-125°C under standard conditions [20]. The compound remains stable when stored below 30°C, indicating relatively good thermal stability for pharmaceutical applications [20]. However, exposure to higher temperatures or specific crystallization conditions may induce polymorphic transformations that could affect drug performance.

X-ray powder diffraction represents the gold standard analytical technique for polymorphic characterization [19]. This method provides unique diffraction patterns that serve as fingerprints for specific crystalline forms. Different polymorphs exhibit distinct peak positions, intensities, and patterns that enable unambiguous identification [19] [21]. For thiazolidinedione compounds, characteristic diffraction peaks appear at specific interplanar spacings that vary depending on the crystalline arrangement.

Differential scanning calorimetry and thermogravimetric analysis provide complementary thermal analysis data for polymorphic characterization [19]. These techniques can detect melting transitions, polymorphic conversions, desolvation events, and thermal decomposition processes. The thermal behavior of different polymorphic forms often differs significantly, enabling their identification and stability assessment under various temperature conditions.

Crystalline habit, referring to the external appearance and morphology of crystals, can significantly impact processing behavior and drug performance. Needle-like crystals, commonly observed in some thiazolidinedione derivatives, often exhibit poor flow properties and compaction behavior, necessitating careful control of crystallization conditions [22]. Spherical or prismatic crystal habits typically provide better pharmaceutical processing characteristics.

Solvate formation represents another important consideration in crystalline form development. Some thiazolidinedione compounds can incorporate solvent molecules into their crystal lattice, forming pseudopolymorphs with distinct properties [19]. These solvated forms may exhibit different solubility and stability characteristics compared to anhydrous polymorphs, requiring careful evaluation during pharmaceutical development.

The control of polymorphic form during manufacturing involves careful manipulation of crystallization conditions, including solvent selection, temperature, cooling rate, and presence of seed crystals [19] [21]. Pharmaceutical companies typically conduct extensive polymorphism screening during drug development to identify the most suitable crystalline form for commercial production. This screening involves crystallization from various solvents under different conditions to map the possible polymorphic landscape.

Stability studies of different polymorphic forms under various environmental conditions (temperature, humidity, light exposure) provide essential information for formulation development and shelf-life determination [19]. Some polymorphic forms may convert spontaneously under specific conditions, potentially affecting drug quality and performance over time.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Other CAS

Wikipedia

Use Classification

Dates

2: Agrawal R, Jain P, Dikshit SN. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist. Mini Rev Med Chem. 2012 Feb;12(2):87-97. Review. PubMed PMID: 22372600.

3: Henriksen K, Byrjalsen I, Qvist P, Beck-Nielsen H, Hansen G, Riis BJ, Perrild H, Svendsen OL, Gram J, Karsdal MA, Christiansen C; BALLET Trial Investigators. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy. Diabetes Metab Res Rev. 2011 May;27(4):392-401. doi: 10.1002/dmrr.1187. PubMed PMID: 21328517.

4: Jamali B, Bjørnsdottir I, Cornett C, Honoré Hansen S. Investigation of a dual CD chiral CE system for separation of glitazone compounds. Electrophoresis. 2009 Aug;30(16):2853-61. doi: 10.1002/elps.200800812. PubMed PMID: 19650045.

5: Henriksen K, Byrjalsen I, Nielsen RH, Madsen AN, Larsen LK, Christiansen C, Beck-Nielsen H, Karsdal MA. A comparison of glycemic control, water retention, and musculoskeletal effects of balaglitazone and pioglitazone in diet-induced obese rats. Eur J Pharmacol. 2009 Aug 15;616(1-3):340-5. doi: 10.1016/j.ejphar.2009.06.051. Epub 2009 Jul 10. PubMed PMID: 19595686.

6: Larsen PJ, Lykkegaard K, Larsen LK, Fleckner J, Sauerberg P, Wassermann K, Wulff EM. Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist balaglitazone. Eur J Pharmacol. 2008 Oct 31;596(1-3):173-9. doi: 10.1016/j.ejphar.2008.08.004. Epub 2008 Aug 16. PubMed PMID: 18761337.

7: Jamali B, Theill GC, Sørensen LL. Generic, highly selective and robust capillary electrophoresis method for separation of a racemic mixture of glitazone compounds. J Chromatogr A. 2004 Sep 17;1049(1-2):183-7. PubMed PMID: 15499931.

8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Sep;25(7):565-97. PubMed PMID: 14571286.